1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea
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Overview
Description
1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is an organic compound that features a brominated thiophene ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- 5-Bromo-2-thiophenecarboxaldehyde
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is unique due to the presence of both a brominated thiophene ring and a urea moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. Compared to similar compounds, it offers a broader range of applications in various fields .
Biological Activity
1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea (CAS Number: 109491-18-1) is a compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H10BrN2O. The compound features a thiophene ring substituted with a bromine atom and a dimethylurea moiety. Its structure can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
The biological activity of this compound is attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA replication. Additionally, the presence of the bromine atom enhances its lipophilicity, facilitating cellular uptake.
Case Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties revealed that when combined with conventional antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant bacterial strains.
Properties
Molecular Formula |
C8H11BrN2OS |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H11BrN2OS/c1-11(2)8(12)10-5-6-3-4-7(9)13-6/h3-4H,5H2,1-2H3,(H,10,12) |
InChI Key |
SOTSIWQTWCKZBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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